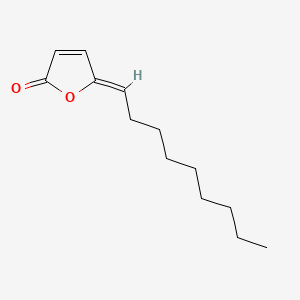

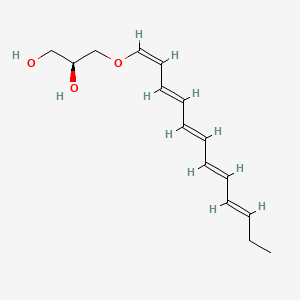

cis-Fecapentaene-12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

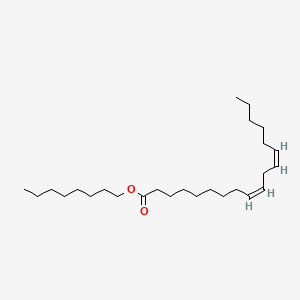

cis-Fecapentaene-12: is a polyunsaturated ether-lipid produced by the colonic microflora in humans and pigs. It is known for its genotoxic properties and has been extensively studied for its potential role in the initiation of colorectal cancer . This compound is a mutagen found in human feces and has been shown to cause DNA damage and mutations in human cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cis-Fecapentaene-12 involves the purification of its precursors from feces. This process includes a series of extractions and precipitation in organic solvents followed by high-performance liquid chromatography (HPLC) using silica and amine columns . The purified precursor can be hydrolyzed in vitro by a combination of lipase and phospholipase C to produce this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its specific biological origin and the complexity of its synthesis. The compound is primarily obtained through laboratory extraction and purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: cis-Fecapentaene-12 undergoes several types of chemical reactions, including:

Oxidation: Reacts with thiols, causing the formation of oxidized glutathione.

Alkylation: Directly reacts with glutathione, leading to thiol depletion.

DNA Damage: Causes DNA interstrand cross-links, single-strand breaks, and DNA-protein cross-links.

Common Reagents and Conditions:

Glutathione: Used in reactions to study thiol depletion and oxidative reactions.

Plasmid DNA: Used to study DNA damage patterns.

Major Products Formed:

Oxidized Glutathione: Formed during oxidative reactions with thiols.

DNA Cross-Links and Breaks: Result from reactions with DNA.

Applications De Recherche Scientifique

cis-Fecapentaene-12 has several scientific research applications, including:

Cancer Research: Studied for its role in the initiation of colorectal cancer due to its genotoxic properties.

Mutagenicity Studies: Used to understand the mechanisms of DNA damage and mutation.

Biological Studies: Investigated for its effects on cellular thiols and membrane integrity.

Mécanisme D'action

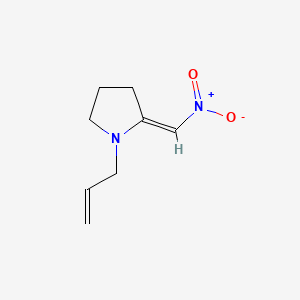

The mechanism of action of cis-Fecapentaene-12 involves its ability to act as a mutagen without requiring metabolic activation . The compound’s unusual structure suggests that a carbocation formed by the addition of an electrophilic species (such as a proton) to the enol ether is the reactive species . This reactive carbocation can cause DNA damage, including interstrand cross-links and single-strand breaks .

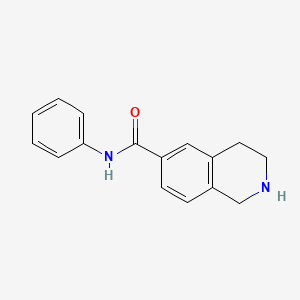

Comparaison Avec Des Composés Similaires

Fecapentaene-14: Another genotoxic polyunsaturated ether-lipid produced by colonic microflora.

Other Fecapentaene Analogues: Various analogues have been identified in human feces.

Uniqueness: cis-Fecapentaene-12 is unique due to its specific structure and high reactivity, which allows it to cause significant DNA damage and mutations . Its ability to act as a mutagen without requiring metabolic activation further distinguishes it from other similar compounds .

Propriétés

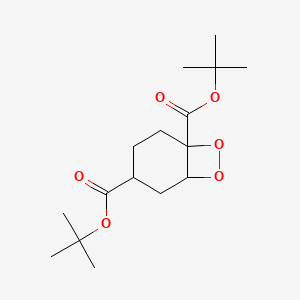

Numéro CAS |

91605-35-5 |

|---|---|

Formule moléculaire |

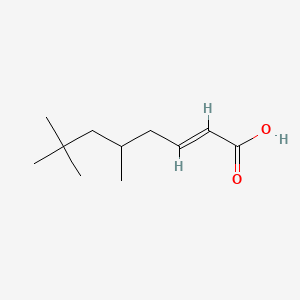

C15H22O3 |

Poids moléculaire |

250.33 g/mol |

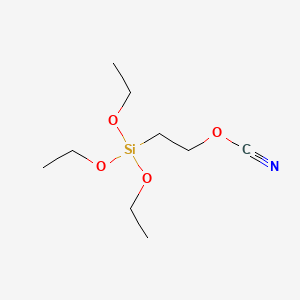

Nom IUPAC |

(2S)-3-[(1Z,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11-/t15-/m0/s1 |

Clé InChI |

CQBOBCAMYWRTNO-ZXBRQBASSA-N |

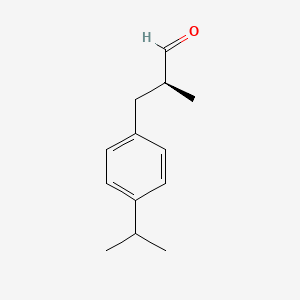

SMILES isomérique |

CC/C=C/C=C/C=C/C=C/C=C\OC[C@H](CO)O |

SMILES canonique |

CCC=CC=CC=CC=CC=COCC(CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.